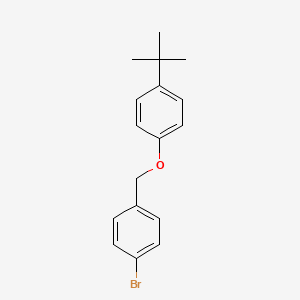

4-Bromobenzyl-(4-tert-butylphenyl)ether

Description

4-Bromobenzyl-(4-tert-butylphenyl)ether is an aryl ether compound characterized by a bromine atom at the para position of the benzyl group and a bulky tert-butyl substituent on the adjacent phenyl ring.

Properties

IUPAC Name |

1-bromo-4-[(4-tert-butylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-6-10-16(11-7-14)19-12-13-4-8-15(18)9-5-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZCRQOTCNTTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzyl-(4-tert-butylphenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure consists of a bromobenzyl moiety linked to a tert-butylphenyl ether, which influences its biological interactions and pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-Bromobenzyl-(4-tert-butylphenyl)ether exhibit significant anticancer activity. For instance, inhibitors targeting histone acetyltransferases (HATs), such as p300/CBP, have shown promise in cancer therapy. These inhibitors can suppress the proliferation of tumor cell lines at low concentrations (EC50 values ranging from 1-3 µM) and affect gene expression related to cancer pathways .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Target | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromobenzyl-(4-tert-butylphenyl)ether | p300/CBP HAT | 1-3 | Inhibition of acetylation and gene transcription |

| Thiophene-2-carbamide | p300 HAT | 8.6 | Competitive inhibition against histone substrates |

| Compound with piperidine | p300 HAT | 1.8 | Strong inhibition with bromine substitution |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Molecular docking studies suggest that derivatives with similar structures inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. This inhibition can lead to reduced pain and inflammation in various models .

Study on Analgesic Activity

A recent study synthesized new compounds featuring a similar structural motif to evaluate their analgesic activity through writhing and hot plate tests. The most active compound demonstrated significant pain relief without acute toxicity, indicating a favorable safety profile . This suggests that 4-Bromobenzyl-(4-tert-butylphenyl)ether could be further explored for its analgesic potential.

Toxicity Assessment

Toxicological evaluations have indicated that compounds with similar structures exhibit low toxicity in vivo. Histopathological assessments showed no significant adverse effects on major organs, supporting their potential use in therapeutic applications .

The biological activity of 4-Bromobenzyl-(4-tert-butylphenyl)ether is believed to stem from its ability to modulate key signaling pathways involved in cancer progression and inflammation:

- Histone Acetylation : By inhibiting HATs, the compound may alter the acetylation status of histones, affecting gene expression associated with tumor growth.

- COX-2 Inhibition : The ability to inhibit COX-2 suggests a mechanism for reducing inflammatory responses, which is crucial in managing pain and inflammation-related disorders.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

2-Bromobenzyl-(4-tert-butylphenyl)ether (CAS 1275091-44-5) :

- 4-Bromobenzyl-(4-tert-butylphenyl)ether: Para-substituted bromine likely enhances electronic effects (e.g., electron-withdrawing) without significant steric interference. Potential Use: Similar to its ortho isomer but with improved regioselectivity in reactions like Suzuki-Miyaura couplings .

Table 1: Bromine Position Comparison

*EWG = Electron-Withdrawing Group

Substituent Variations: tert-Butyl vs. Other Groups

4-Bromobenzyl-(2,4-dimethylphenyl)ether :

2-Bromobenzyl-(4-isopropylphenyl)ether :

Table 2: Substituent Impact

Electronic and Steric Effects in Reactions

- Arylation Reactions: 4-tert-Butylphenyl Ethers: Exhibit 80–92% yields in palladium-catalyzed couplings due to the electron-donating tert-butyl group stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.